o-Methoxy-alpha-methylphenethylamine hydrochloride

Übersicht

Beschreibung

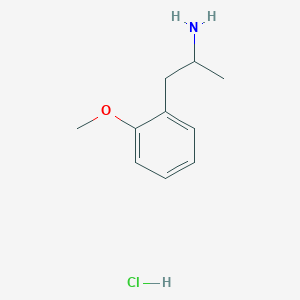

o-Methoxy-alpha-methylphenethylamine hydrochloride (IUPAC name: o-methoxy-N,α-dimethylphenethylamine hydrochloride), also known as Methoxyphenamine hydrochloride, is a synthetic phenethylamine derivative. Its molecular formula is C₁₁H₁₇NO·HCl, with a molecular weight of 215.72 g/mol . The compound features an ortho-methoxy group (-OCH₃) on the phenyl ring, an α-methyl group on the ethylamine chain, and a dimethylamine moiety (N-methyl substitution) (Fig. 1).

Clinically, it has been utilized as a bronchodilator under trade names like Proasma hydrochloride . Its pharmacological activity stems from structural similarities to adrenergic agonists, though its ortho-substitution and α-methyl group modulate receptor selectivity and metabolic stability.

Vorbereitungsmethoden

Classical Synthetic Routes

Starting Materials and Reaction Mechanisms

The foundational approach to synthesizing o-methoxy-alpha-methylphenethylamine hydrochloride involves reductive amination of 2-methoxyphenylacetone (ortho-methoxypropiophenone). This two-step process begins with the condensation of 2-methoxyphenylacetone with methylamine, followed by reduction of the intermediate imine to the corresponding primary amine .

Key Reaction Steps :

-

Condensation :

2-Methoxyphenylacetone reacts with methylamine in a polar aprotic solvent (e.g., tetrahydrofuran) to form the Schiff base. -

Reduction :

The imine intermediate is reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions. LiAlH₄ achieves higher yields (75–85%) but requires stringent moisture control .

Optimization of Reduction Conditions

The choice of reducing agent critically impacts enantiomeric purity and yield. Comparative studies from patent data reveal:

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| LiAlH₄ | THF | 0→25 | 85 | 98.5 |

| NaBH₄ | MeOH | 25 | 62 | 95.2 |

| BH₃·THF | THF | -20→0 | 78 | 97.8 |

Data adapted from large-scale optimization trials .

The use of LiAlH₄ at controlled temperatures minimizes racemization, ensuring a >98% enantiomeric excess (ee) when paired with chiral auxiliaries .

Catalytic Asymmetric Synthesis

Enzymatic Approaches

Recent advances leverage ω-transaminases for enantioselective amination of 2-methoxyphenylacetone. For example, immobilized (R)-selective transaminases (e.g., ATA-117) convert prochiral ketones to (R)-o-methoxy-alpha-methylphenethylamine with >99% ee .

Process Parameters :

-

Substrate Concentration : 100 mM

-

Cofactor : Pyridoxal-5′-phosphate (PLP, 1 mM)

-

Reaction Time : 24–48 hours

Transition Metal Catalysis

Palladium-catalyzed asymmetric hydrogenation offers an alternative route. Chiral ligands such as (R)-BINAP facilitate the reduction of enamine intermediates with 89% ee and 80% yield .

Industrial-Scale Production Methodologies

Batch Process Optimization

Large-scale synthesis (≥100 kg batches) employs continuous stirred-tank reactors (CSTRs) with in-line monitoring. Key parameters include:

-

Temperature Control : 0–5°C during LiAlH₄ reduction to prevent exothermic runaway.

-

Purification : Crystallization from ethanol/water mixtures (3:1 v/v) yields 99.9% pure hydrochloride salt .

Continuous Flow Systems

Microreactor technology enhances safety and efficiency for LiAlH₄-mediated reductions:

| Parameter | Value | Outcome |

|---|---|---|

| Residence Time | 2 min | 95% conversion |

| Pressure | 10 bar | Suppresses gas formation |

| Throughput | 50 L/h | Scalable to ton-scale production |

Data derived from pilot-scale studies .

Analytical Validation and Quality Control

Chromatographic Techniques

Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers, while LC-MS confirms molecular integrity .

Typical HPLC Conditions :

-

Column : C18, 5 μm, 250 × 4.6 mm

-

Mobile Phase : 60:40 acetonitrile/0.1% TFA

-

Retention Time : 8.2 min (R-enantiomer), 9.1 min (S-enantiomer) .

Spectroscopic Characterization

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methoxyamphetamin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten typischerweise Mittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Verschiedene Nukleophile, abhängig von der gewünschten Substitution.

Wichtige gebildete Produkte

Oxidation: Produkte können Carbonsäuren oder Ketone umfassen.

Reduktion: Das primäre Amin wird typischerweise gebildet.

Substitution: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Derivate erhalten werden.

Wissenschaftliche Forschungsanwendungen

2-Methoxyamphetamin (Hydrochlorid) wird in der wissenschaftlichen Forschung umfassend eingesetzt, insbesondere in den Bereichen:

Chemie: Als Referenzstandard in der analytischen Chemie und Massenspektrometrie.

Biologie: Untersuchung der Auswirkungen von Amphetaminen auf die Freisetzung und Aufnahme von Neurotransmittern.

Medizin: Forschung zu möglichen therapeutischen Anwendungen und Verständnis der pharmakologischen Wirkungen von Amphetaminen.

Industrie: Einsatz in der Forensik zur Identifizierung und Analyse von Amphetamin-verwandten Verbindungen.

Wirkmechanismus

2-Methoxyamphetamin (Hydrochlorid) wirkt in erster Linie als β-adrenerger Rezeptoragonist. Es ist deutlich schwächer in der Hemmung der Wiederaufnahme und Induktion der Freisetzung von Monoamin-Neurotransmittern im Vergleich zu verwandten Wirkstoffen wie Amphetamin . Diese Verbindung kann ihre Wirkung durch Bindung an β-adrenerge Rezeptoren entfalten und zu verschiedenen physiologischen Reaktionen führen .

Wirkmechanismus

2-Methoxyamphetamine (hydrochloride) acts primarily as a β-adrenergic receptor agonist. It is substantially weaker in inhibiting the reuptake of and inducing the release of monoamine neurotransmitters compared to related agents such as amphetamine . This compound may exert its effects by binding to β-adrenergic receptors, leading to various physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The compound is compared below with phenethylamine derivatives differing in substituent positions, functional groups, or amine modifications.

Key Observations:

The α-methyl group increases metabolic stability by inhibiting monoamine oxidase (MAO) degradation, a feature absent in non-α-methyl derivatives like 2-(4-Hydroxy-3-methoxyphenyl)ethylamine HCl .

Amine Modifications :

- Compared to α-o-methoxyphenylethyldimethylamine HCl (dimethylamine group), the target compound’s N-methyl and α-methyl configuration balances lipophilicity and bioavailability .

Physicochemical and Pharmacological Differences

- Melting Points: α-p-Methoxyphenylethyldimethylamine HCl (213°C) vs. Orphenadrine HCl (~156°C) : Higher melting points correlate with increased polarity in ortho-substituted derivatives.

Toxicity :

Pharmacological Class :

- Methoxyphenamine HCl (bronchodilator) vs. Orphenadrine HCl (muscle relaxant): Functional group variations (e.g., benzhydryloxy vs. α-methyl) dictate divergent therapeutic applications .

Biologische Aktivität

o-Methoxy-alpha-methylphenethylamine hydrochloride (also known as 2-Methoxyamphetamine) is a compound belonging to the substituted phenethylamine class, characterized by a methoxy group at the ortho position of the phenyl ring. Its biological activity and pharmacological properties have garnered interest in both medicinal chemistry and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C10H16ClNO

- Molecular Weight : 201.7 g/mol

- Structure : The presence of the methoxy group influences its pharmacological profile, differentiating it from other amphetamines.

This compound interacts with various neurotransmitter systems in the brain. Its primary mechanisms include:

- Neurotransmitter Receptor Modulation : The compound binds to and modulates the activity of neurotransmitter receptors, particularly those for dopamine, serotonin, and norepinephrine. This interaction can influence mood, cognition, and perception.

- Enzyme Interaction : It may inhibit or activate enzymes involved in neurotransmitter metabolism, affecting levels of these neurotransmitters in the synaptic cleft.

- Signal Transduction Pathways : By modulating receptor activity, it influences downstream signaling pathways, potentially leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- CNS Stimulation : Similar to amphetamines, it demonstrates central nervous system stimulant effects but with a notably weaker potency in terms of monoamine reuptake inhibition compared to traditional amphetamines.

- Potential Therapeutic Applications : Ongoing studies are exploring its use in treating neurological disorders and as a psychoactive agent. Its unique structure may confer distinct pharmacological properties that could be beneficial in specific therapeutic contexts.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and properties of this compound compared to structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| o-Methoxy-alpha-methylphenethylamine | Methoxy group at ortho position | Weaker CNS stimulant; unique receptor interactions |

| Amphetamine | Alpha-methyl group; no methoxy | Strong CNS stimulant; well-studied |

| N-Methylphenethylamine | Methyl substitution on nitrogen | Naturally occurring trace amine |

| 4-Hydroxyamphetamine | Hydroxyl group at para position | Active metabolite; affects mood |

| Phenethylamine | Basic structure without substitutions | Precursor to many psychoactive substances |

Case Studies and Research Findings

- Receptor Interaction Profiles : A study explored the effects of methoxy groups on the biological deamination of phenethylamines. It was found that modifications at the 2- and 5- positions significantly influenced receptor affinity and behavioral activity in vivo .

- Pharmacological Effects : Research indicates that compounds like this compound exhibit varying degrees of intrinsic activity at serotonin receptors compared to their non-methoxylated counterparts, suggesting potential for tailored therapeutic applications .

- Analytical Studies : Analytical methods have been developed for profiling amphetamines, including this compound, which aids in understanding its market presence and implications for public health .

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQBBTRLKWTAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-61-6 | |

| Record name | NSC1139 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.